

Application Notes and Protocols for BI 01383298: An In Vitro Analysis

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Compound of Interest

Compound Name: BI 01383298

Cat. No.: B15584180

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Introduction

BI 01383298 is a potent and selective irreversible inhibitor of the human sodium-coupled citrate transporter, SLC13A5 (also known as NaCT). SLC13A5 is responsible for transporting citrate from the bloodstream into cells, particularly in the liver, where it serves as a key substrate for fatty acid and cholesterol synthesis. Dysregulation of SLC13A5 has been implicated in various metabolic disorders. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of **BI 01383298** on SLC13A5.

Data Presentation

Inhibitory Potency of BI 01383298

The half-maximal inhibitory concentration (IC₅₀) of **BI 01383298** has been determined in both a human embryonic kidney (HEK293) cell line overexpressing human SLC13A5 and a human liver hepatocellular carcinoma (HepG2) cell line with endogenous SLC13A5 expression.^{[1][2][3][4]}

Cell Line	SLC13A5 Expression	BI 01383298 IC ₅₀ (nM)
HEK293	Overexpressed hSLC13A5	56
HepG2	Endogenous hSLC13A5	24

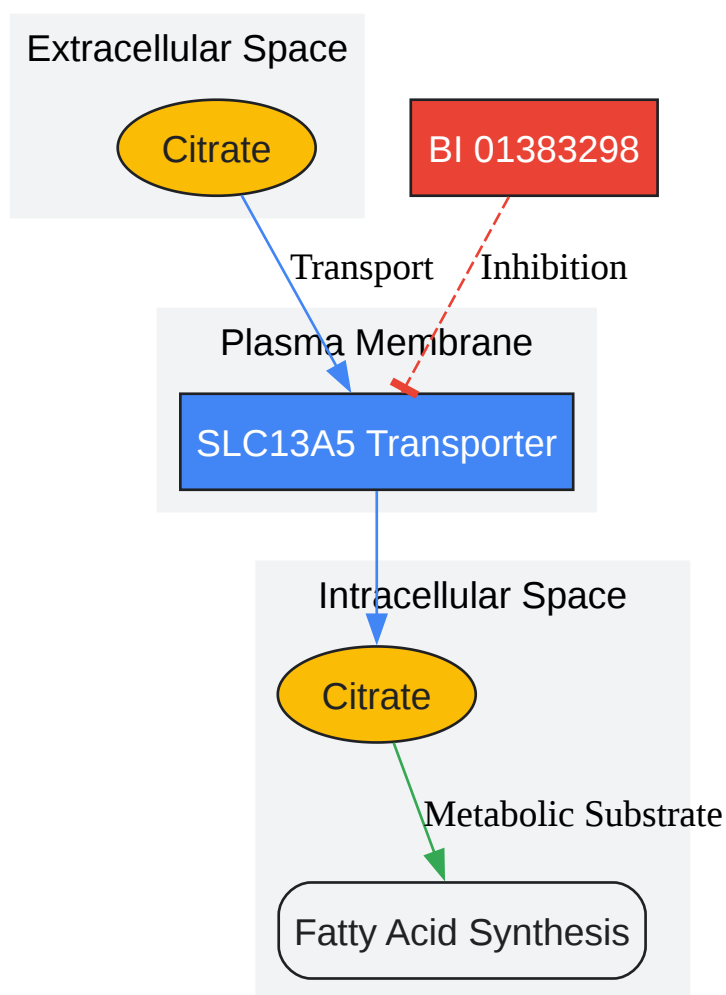
Selectivity Profile of BI 01383298

BI 01383298 exhibits high selectivity for human SLC13A5 over other members of the SLC13 family and the murine ortholog.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Transporter	BI 01383298 IC50 (μM)	Negative Control (BI 01372674) IC50 (μM)
Human SLC13A5	0.056	>100
Human SLC13A2	>100	Not Determined
Human SLC13A3	>100	Not Determined
Murine SLC13A5	>100	>70
Human GLYT2	>100	Not Determined

Signaling Pathway

The primary mechanism of action of **BI 01383298** is the inhibition of citrate uptake into cells. This has downstream consequences on cellular metabolism, most notably the reduction of substrates available for fatty acid synthesis.



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Inhibition of SLC13A5-mediated citrate transport by **BI 01383298**.

Experimental Protocols

[¹⁴C]-Citrate Uptake Assay

This protocol details the measurement of SLC13A5 inhibition by **BI 01383298** using a radiolabeled citrate uptake assay in cultured cells.

Materials:

- HEK293 cells stably overexpressing human SLC13A5 or HepG2 cells
- Cell culture medium (e.g., DMEM with 10% FBS)

- Poly-D-lysine coated 24-well plates
- **BI 01383298**
- BI 01372674 (negative control)
- [¹⁴C]-Citric acid
- NaCl Buffer (140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM Glucose, 25 mM HEPES, pH 7.5)
- Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
- Scintillation cocktail
- Scintillation counter

Procedure:

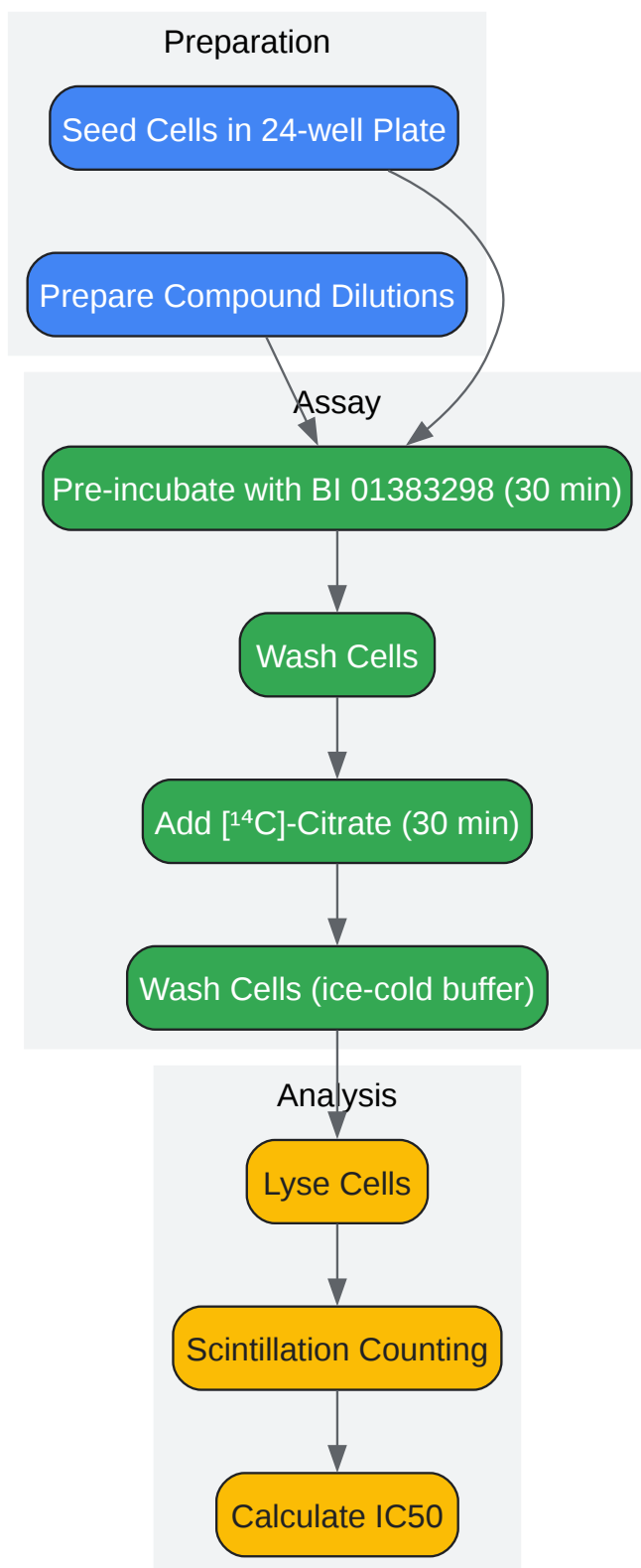
- Cell Seeding:
 - Coat 24-well plates with poly-D-lysine.
 - Seed HEK293-hSLC13A5 or HepG2 cells at a density that will result in a confluent monolayer on the day of the assay.
 - Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours.
- Compound Preparation:
 - Prepare a stock solution of **BI 01383298** and the negative control BI 01372674 in DMSO.
 - Prepare serial dilutions of the compounds in NaCl Buffer to achieve the desired final concentrations.
- Pre-incubation:
 - Aspirate the culture medium from the wells.

- Wash the cells twice with pre-warmed NaCl Buffer.
- Add the desired concentrations of **BI 01383298**, negative control, or vehicle (DMSO) in NaCl Buffer to the wells.
- Pre-incubate the plate at 37°C for 30 minutes.
- [¹⁴C]-Citrate Uptake:
 - Prepare the uptake solution by adding [¹⁴C]-citrate to the NaCl Buffer (final concentration of ~2 μM is recommended).
 - After the pre-incubation, wash the cells twice with NaCl buffer to remove any free inhibitor.
 - Add the [¹⁴C]-citrate uptake solution to each well.
 - Incubate at 37°C for 30 minutes.
- Termination of Uptake:
 - Aspirate the uptake solution.
 - Wash the cells three times with ice-cold NaCl Buffer to remove extracellular [¹⁴C]-citrate.
- Cell Lysis and Scintillation Counting:
 - Add Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
 - Transfer the lysate from each well to a scintillation vial.
 - Add scintillation cocktail to each vial.
 - Measure the radioactivity in a scintillation counter.
- Data Analysis:
 - Determine the counts per minute (CPM) for each condition.

- Normalize the data to the vehicle control to determine the percent inhibition.
- Plot the percent inhibition against the log concentration of **BI 01383298** and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow

The following diagram outlines the key steps in the [^{14}C]-citrate uptake assay.



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Workflow for the in vitro [¹⁴C]-citrate uptake assay.

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References

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